1-Dimethylamino-2-methylpentan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

1-Dimethylamino-2-methylpentan-3-one serves as a versatile building block in organic synthesis due to its functional groups: a ketone and a secondary amine. Studies have explored its utilization in the synthesis of various heterocyclic compounds, including pyrazoles, [] pyrrolidines, [] and thiazoles. [] These heterocycles possess diverse biological activities, making 1-dimethylamino-2-methylpentan-3-one a valuable intermediate for the development of novel pharmaceuticals.

Medicinal Chemistry:

Material Science:

1-Dimethylamino-2-methylpentan-3-one's amine group can undergo functionalization, allowing for the attachment of various functional groups. This property makes it a potential candidate for the development of new materials with tailored properties. For instance, research has explored its use in the synthesis of ionic liquids, [] which are a class of salts with unique properties like high thermal stability and conductivity.

1-Dimethylamino-2-methylpentan-3-one, with the chemical formula and CAS number 51690-03-0, is an organic compound characterized as a colorless liquid with a distinct fruity odor. It has a molecular weight of 143.23 g/mol and features a dimethylamino group attached to a branched carbon chain. This compound is classified as a chiral molecule and has been studied for its potential applications in various

As a potential intermediate, 1-dimethylamino-2-methylpentan-3-one itself likely doesn't have a specific mechanism of action in biological systems. Its significance lies in its role as a building block for more complex molecules that may have specific mechanisms.

- Wear appropriate personal protective equipment (PPE) when handling, including gloves, safety glasses, and a lab coat.

- Handle in a well-ventilated area.

- Consider flammability; the presence of a hydrocarbon chain suggests some degree of flammability, although specific data is not available.

- Mannich Reaction: This reaction involves the formation of β-amino carbonyl compounds through the condensation of an aldehyde, a primary or secondary amine, and a ketone or an enolizable carbonyl compound.

- Grignard Reaction: The compound can also be utilized in Grignard reactions, which involve the reaction of organomagnesium reagents with carbonyl compounds to form alcohols .

- Resolution: The compound can undergo resolution processes to separate its enantiomers, which is significant for applications requiring specific stereochemistry .

Several synthesis routes have been developed for 1-Dimethylamino-2-methylpentan-3-one:

- Multi-step Synthesis: One common method involves a two-step process starting from 3-pentanone, utilizing dimethylformamide and chloromethane under specific conditions .

- Stereospecific Synthesis: Novel stereospecific methods have been reported that allow for the preparation of specific enantiomers of the compound, enhancing its applicability in pharmaceutical contexts .

- Grignard Reaction: The use of Grignard reagents has also been documented for synthesizing this compound from suitable precursors.

1-Dimethylamino-2-methylpentan-3-one finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored as intermediates in drug synthesis, particularly in the development of analgesics like tapentadol .

- Analytical Chemistry: The compound is used in analytical methods for assessing nucleophiles and other reactive species due to its reactivity profile .

- Chemical Synthesis: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules through various

1-Dimethylamino-2-methylpentan-3-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(Dimethylamino)-6-methylheptan-3-one | 107245-26-1 | 0.89 |

| 2-((Dimethylamino)methyl)cyclohexanone hydrochloride | 42036-65-7 | 0.90 |

| 4-(Dimethylamino)cyclohexanone | 40594-34-1 | 0.68 |

| 2-Isopropyl-N,2,3-trimethylbutanamide | 51115-67-4 | 0.69 |

| 1-Methylpiperidine-4-carboxamide | 62718-28-9 | 0.72 |

Uniqueness

The uniqueness of 1-Dimethylamino-2-methylpentan-3-one lies in its specific branching structure and the presence of the dimethylamino group, which enhances its reactivity and potential biological activity compared to similar compounds. Its applications in pharmaceuticals and analytical chemistry further distinguish it within this class of compounds.

| Name Type | Name |

|---|---|

| IUPAC Name | 1-(dimethylamino)-2-methylpentan-3-one |

| Systematic Name | 3-pentanone, 1-(dimethylamino)-2-methyl- |

| Common Name | 1-dimethylamino-2-methylpentan-3-one |

| Alternative IUPAC Name | (1-N,N-dimethylamino)-2-methylpentan-3-one |

| Alternative Systematic Name | 1-(dimethylamino)-2-methyl-3-pentanone |

Molecular Formula and Structural Formula

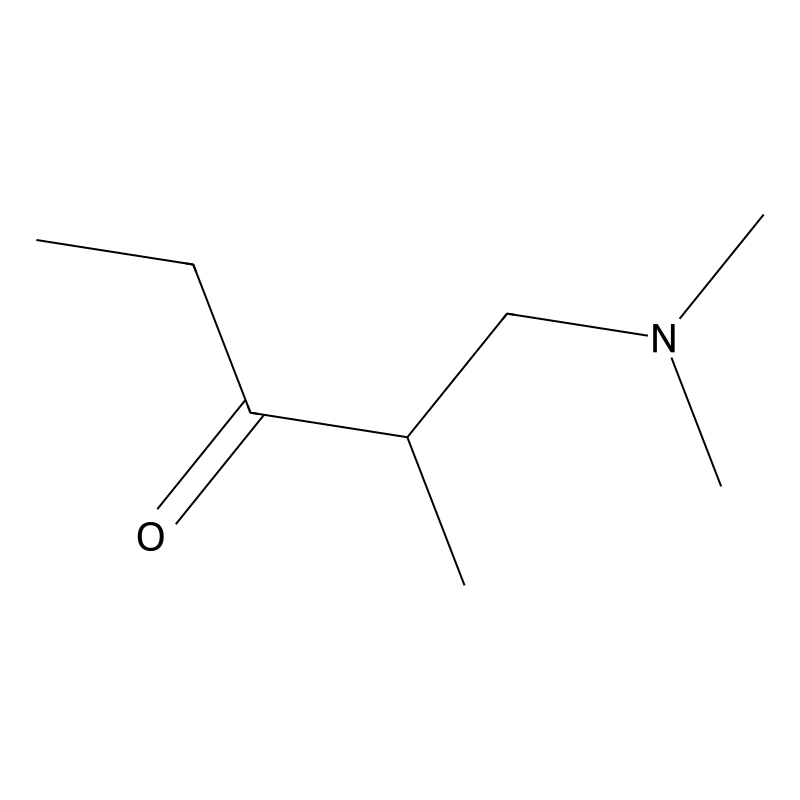

The molecular formula of 1-dimethylamino-2-methylpentan-3-one is C₈H₁₇NO, indicating that the molecule contains 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom [5]. This formula corresponds to a molecular weight of 143.23 grams per mole, which has been verified through mass spectrometry and computational chemistry methods [6].

The structural formula reveals that the compound features a pentane backbone with a ketone functional group at position 3, creating a 3-pentanone core structure [7]. The molecule contains a dimethylamino group (-N(CH₃)₂) attached to carbon 1 and a methyl group (-CH₃) attached to carbon 2 [8]. The ketone group (C=O) at position 3 is flanked by the substituted carbon at position 2 and an ethyl group extending to position 5 [4].

The exact mass of the compound, determined through high-resolution mass spectrometry, is 143.131014166 Da, which matches its monoisotopic mass [9]. This precise mass measurement is essential for analytical identification and confirmation of the compound's molecular structure [10].

Table 2: Molecular Formula and Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Exact Mass | 143.131014166 Da |

| Monoisotopic Mass | 143.131014166 Da |

Stereochemistry and Chiral Centers

1-Dimethylamino-2-methylpentan-3-one contains one defined atom stereocenter at carbon position 2, which bears the methyl substituent [11]. This carbon atom is bonded to four different groups: a methyl group, a dimethylaminomethyl group, a carbonyl-containing group, and a hydrogen atom, thus creating a chiral center [12]. The presence of this stereocenter results in two possible stereoisomers: the (2S) and (2R) enantiomers [13].

In the (2S) configuration, following the Cahn-Ingold-Prelog priority rules, the groups around the chiral carbon are arranged such that the path from highest to lowest priority (excluding hydrogen) traces a counterclockwise direction [14]. Conversely, in the (2R) configuration, this path follows a clockwise direction . These distinct three-dimensional arrangements result in molecules that are mirror images of each other but cannot be superimposed, a property known as chirality [16].

The racemic form of the compound, which contains equal amounts of both (2S) and (2R) enantiomers, is identified by the Chemical Abstracts Service (CAS) registry number 51690-03-0 [17]. The pure (2S) enantiomer has been isolated and characterized with the specific CAS number 159144-11-3 [10]. Research has shown that the enantiomers can be separated through techniques such as chiral chromatography or through the formation of diastereomeric salts with chiral resolving agents [13].

Table 3: Stereochemistry and Chiral Centers

| Property | Value |

|---|---|

| Defined Atom Stereocenter Count | 1 |

| Chiral Center | Carbon at position 2 |

| Stereoisomers | (2S) and (2R) enantiomers |

| Racemic Form CAS | 51690-03-0 |

| (2S) Enantiomer CAS | 159144-11-3 |

| (2R) Enantiomer CAS | Not specifically identified in sources |

Computed Descriptors: InChI, InChIKey, SMILES

Computed chemical descriptors provide standardized representations of molecular structures that are essential for database searching, computational chemistry, and chemical informatics applications [18]. For 1-dimethylamino-2-methylpentan-3-one, several important descriptors have been calculated and validated [19].

The International Chemical Identifier (InChI) for the racemic form of the compound is InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 [2]. This string uniquely identifies the molecular structure by encoding the atoms, bonds, connectivity, and hydrogen positions [20]. For the (2S) enantiomer, the InChI includes additional stereochemical information: InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 [10].

The InChIKey, a condensed version of the InChI designed for web searches and database indexing, is QVWGKOYVOZJNRJ-UHFFFAOYSA-N for the racemic form [2]. The (2S) enantiomer has the InChIKey QVWGKOYVOZJNRJ-ZETCQYMHSA-N, where the second part of the key differs to indicate the specific stereochemistry [10].

The Simplified Molecular Input Line Entry System (SMILES) notation provides another way to represent chemical structures as text strings [21]. The canonical SMILES for the racemic form is CCC(=O)C(C)CN(C)C [2]. For the (2S) enantiomer, the isomeric SMILES CCC(=O)C@@HCN(C)C includes stereochemical information with the [C@@H] notation indicating the specific configuration at the chiral center [10].

Table 4: Computed Descriptors

| Descriptor Type | Value |

|---|---|

| InChI (Racemic) | InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 |

| InChI ((2S) Enantiomer) | InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |

| InChIKey (Racemic) | QVWGKOYVOZJNRJ-UHFFFAOYSA-N |

| InChIKey ((2S) Enantiomer) | QVWGKOYVOZJNRJ-ZETCQYMHSA-N |

| Canonical SMILES (Racemic) | CCC(=O)C(C)CN(C)C |

| Isomeric SMILES ((2S) Enantiomer) | CCC(=O)C@@HCN(C)C |

Registry Numbers and Database Identifiers (CAS, EC, DSSTox, Nikkaji, Wikidata)

Chemical registry numbers and database identifiers are crucial for unambiguously identifying compounds across different chemical information systems and regulatory frameworks. 1-Dimethylamino-2-methylpentan-3-one has been registered in multiple chemical databases, each assigning unique identifiers.

The Chemical Abstracts Service (CAS) registry number for the racemic form of 1-dimethylamino-2-methylpentan-3-one is 51690-03-0 [4]. This unique identifier is widely used in scientific literature and regulatory documents to precisely identify this specific chemical entity [22]. The (2S) enantiomer has been assigned the distinct CAS number 159144-11-3 [10].

Within the European Union regulatory framework, the compound has been assigned the European Community (EC) number 696-151-0 [2]. This identifier is used in the European chemical regulatory system for tracking and managing chemical substances [20].

The United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity (DSSTox) database has assigned the substance identifier DTXSID60388851 to the racemic form [2] and DTXSID80464287 to the (2S) enantiomer [10]. These identifiers are used in environmental and toxicological research databases [23].

In the Japanese chemical substance database system, the compound has been assigned the Nikkaji number J1.997.997K [2]. Additionally, the compound has entries in Wikidata, a free and open knowledge base, with the identifiers Q72469063 for the racemic form [2] and Q82289562 for the (2S) enantiomer [10].

The MDL number MFCD13185946 is another identifier used in chemical databases and inventory systems to track this compound [4].

Table 5: Registry Numbers and Database Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number (Racemic) | 51690-03-0 |

| CAS Number ((2S) Enantiomer) | 159144-11-3 |

| European Community (EC) Number | 696-151-0 |

| DSSTox Substance ID (Racemic) | DTXSID60388851 |

| DSSTox Substance ID ((2S) Enantiomer) | DTXSID80464287 |

| Nikkaji Number | J1.997.997K |

| Wikidata ID (Racemic) | Q72469063 |

| Wikidata ID ((2S) Enantiomer) | Q82289562 |

| MDL Number | MFCD13185946 |

1-Dimethylamino-2-methylpentan-3-one has a molecular formula of C₈H₁₇NO and exhibits consistent molecular weight values across multiple sources. The compound has a molecular weight of 143.23 g/mol [1] [2] [3]. The molar mass is identical at 143.23 g/mol, as expected for this definition [1] [2] [3]. The exact mass, determined through high-resolution mass spectrometry, is 143.131014 Da [4], representing the monoisotopic mass of the compound. These values are consistent across various chemical databases including PubChem, ChemicalBook, and supplier databases, indicating reliable characterization of this fundamental property.

Physical State, Color, and Appearance

Under standard conditions, 1-Dimethylamino-2-methylpentan-3-one exists as a liquid [5] [6] [7]. The compound exhibits a characteristic appearance described as a colorless to light yellow liquid [5] [6] [7]. Some suppliers specifically note it as having no distinctive color when pure, while slight yellowing may occur due to impurities or slight degradation [4]. The liquid state at room temperature is consistent with its molecular structure and intermolecular forces. The compound maintains its liquid form across typical laboratory storage conditions, making it suitable for various synthetic applications and handling procedures.

Boiling Point, Melting Point, and Density

The boiling point of 1-Dimethylamino-2-methylpentan-3-one shows variation depending on pressure conditions. At standard atmospheric pressure (760 mmHg), the compound boils at 182.7°C [8] [9] [10]. Under reduced pressure conditions (10 Torr), the boiling point decreases significantly to 59-61°C [1] [2] [11], demonstrating typical behavior for organic compounds under vacuum distillation conditions.

The melting point is consistently reported as not available or not determined across multiple sources [8] [12], suggesting the compound may not exhibit a distinct melting point under normal conditions or may have a melting point below typical measurement ranges.

The density of the compound ranges from 0.858 to 0.866 g/cm³ [1] [2] [8] [9], with most sources converging on approximately 0.858 g/cm³ at room temperature. This density value is typical for organic compounds containing nitrogen and oxygen heteroatoms.

Solubility in Organic and Inorganic Solvents

1-Dimethylamino-2-methylpentan-3-one demonstrates good solubility in organic solvents, particularly in ethanol and dichloromethane [4] . The compound's organic solvent solubility is attributed to its carbon chain structure and the dimethylamino group's compatibility with organic media.

Regarding aqueous solubility, the compound shows moderate water solubility with a reported value of 12.2 mg/ml (0.0853 mol/L) [4]. This solubility is classified as "very soluble" according to standard pharmaceutical classifications [4]. The water solubility is primarily due to the polar dimethylamino group and carbonyl functionality, which can form hydrogen bonds with water molecules.

pKa and Acid-Base Characteristics

The compound exhibits basic characteristics due to the presence of the dimethylamino group. The predicted pKa value is 8.83 ± 0.28 [1] [2] [14], indicating that the compound can act as a weak base. This pKa value represents the acid dissociation constant of the conjugate acid (protonated form) of the dimethylamino group.

At physiological pH (7.4), the compound would exist predominantly in its neutral form, but a significant fraction would be protonated. The basicity is consistent with typical tertiary amine compounds, where the nitrogen lone pair can accept protons. This acid-base behavior is important for understanding the compound's behavior in biological systems and synthetic reactions.

LogP and Partition Coefficient

The logarithm of the partition coefficient (LogP) for 1-Dimethylamino-2-methylpentan-3-one ranges from 0.88 to 1.16 [15] [4] [9], depending on the calculation method used. Different computational approaches yield slightly varying values:

These values indicate that the compound has moderate lipophilicity, being slightly more soluble in octanol than water. The LogP values suggest good membrane permeability potential while maintaining sufficient aqueous solubility for biological applications.

Vapor Pressure and Refractive Index

The vapor pressure of 1-Dimethylamino-2-methylpentan-3-one at 25°C is reported as 0.799 to 0.8 mmHg [8] [10] [16]. This relatively low vapor pressure indicates moderate volatility at room temperature, which is important for handling and storage considerations.

The refractive index is consistently reported as 1.431 [8] [10] [17] at standard conditions. This optical property is useful for compound identification and purity assessment. The refractive index value is within the typical range for organic compounds with similar molecular structures.

Spectroscopic Data (NMR, IR, MS, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 1-Dimethylamino-2-methylpentan-3-one is limited in the literature, structural analogues provide insight into expected spectroscopic patterns [21] [22]. The compound would be expected to show characteristic signals for:

- Dimethylamino protons (N(CH₃)₂)

- Methylene protons adjacent to nitrogen

- Carbonyl-adjacent carbons

- Aliphatic chain protons and carbons

Infrared (IR) Spectroscopy

Expected IR absorption bands include:

- C=O stretch: ~1700 cm⁻¹ (characteristic carbonyl absorption)

- C-N stretches: Multiple bands in the 1000-1300 cm⁻¹ region

- Aliphatic C-H stretches: 2800-3000 cm⁻¹ region

- C-C stretches: Various bands below 1500 cm⁻¹

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 143 [3], corresponding to the molecular weight. Standard electron impact fragmentation would be expected to show characteristic loss patterns typical of ketones and tertiary amines.

UV-Visible Spectroscopy

Specific UV-Vis absorption data is not available in the current literature. The compound would be expected to show absorption primarily in the UV region due to the carbonyl chromophore, with minimal visible light absorption consistent with its colorless appearance.